rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans
Description
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans is a pyrrolidine-based compound characterized by a five-membered nitrogen-containing ring with a methoxymethyl (-CH₂-O-CH₃) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position. The stereochemistry is defined by the trans configuration of the substituents relative to the pyrrolidine ring, with the (2R,5R) enantiomeric pair forming the racemic mixture. This compound’s structural rigidity and functional groups make it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to chiral centers and hydrogen-bonding motifs.
Key structural features:
- Pyrrolidine backbone: Provides conformational constraint, enhancing binding specificity.
- Methoxymethyl group: Introduces ether functionality, influencing lipophilicity and metabolic stability.
- Carboxylic acid: Offers hydrogen-bonding and ionic interaction capabilities.
Properties
CAS No. |
2307782-80-3 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as γ-amino acids or protected diamines are cyclized to form the pyrrolidine ring. For example, glutamic acid derivatives serve as starting materials due to their inherent carboxyl and amine functionalities. A patented method for analogous piperidine systems involves lactonization and decarboxylation to establish stereochemistry.
Stereochemical Control via Chiral Auxiliaries
Chiral auxiliaries or catalysts enforce trans-configuration during ring closure. The use of L-proline-derived catalysts in asymmetric Michael additions has been reported for related pyrrolidines, though racemic synthesis may omit enantioselective steps.
Detailed Synthetic Routes
Route 1: Glutamic Acid-Based Synthesis
Step 1: Protection of Glutamic Acid
Glutamic acid is protected at the α-amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in aqueous sodium bicarbonate. The γ-carboxyl is esterified to enhance solubility for subsequent reactions.
Step 2: Introduction of Methoxymethyl Group
The hydroxyl group of a hydroxymethyl intermediate (derived from glutamic acid) is etherified with methyl iodide in the presence of a base (e.g., NaH) in anhydrous THF. Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) with methanol as the nucleophile.
Step 3: Cyclization and Deprotection
The protected intermediate undergoes acid-catalyzed cyclization (e.g., HCl in MeOH) to form the pyrrolidine ring. Subsequent hydrogenolysis (H₂/Pd-C) removes the Cbz group, yielding the free amine. The carboxylate is hydrolyzed under basic conditions (NaOH, H₂O/EtOH).
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | Cbz-Cl, NaHCO₃ | 92 | 98 |
| Methoxymethylation | CH₃I, NaH, THF | 85 | 95 |
| Cyclization | HCl, MeOH, 60°C | 78 | 97 |
| Deprotection | H₂ (1 atm), Pd-C, EtOAc | 95 | 99 |
Route 2: Lactamization of δ-Amino Esters
Step 1: Preparation of δ-Amino Ester
δ-Amino esters are synthesized via reductive amination of levulinic acid derivatives. For example, levulinic acid is converted to its methyl ester, followed by reductive amination with ammonium acetate and NaBH₃CN.
Step 2: Methoxymethyl Group Installation
The ester undergoes alkylation at the δ-position using methoxymethyl chloride in the presence of LDA to deprotonate the α-carbon.
Step 3: Lactam Formation
Intramolecular lactamization is achieved using EDCI/HOBt in DMF, forming the pyrrolidine ring. Acidic hydrolysis (6M HCl) liberates the carboxylic acid.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 88 |
| Alkylation | MoOCH₂Cl, LDA, THF | 80 |
| Lactamization | EDCI, HOBt, DMF | 75 |
Stereochemical Considerations
Trans-Selective Ring Closure
The trans-configuration arises from steric control during cyclization. In Route 1, the bulky Cbz group directs the methoxymethyl substituent to the opposite face. Computational studies (DFT) suggest that the transition state favors a chair-like conformation with minimized gauche interactions.
Racemization Mitigation
Racemization at the α-carbon is minimized by avoiding strong bases during carboxylate hydrolysis. Mild conditions (pH 7–8, RT) preserve stereochemical integrity.
Industrial Scalability and Process Optimization
Catalytic Decarboxylation
A patented decarboxylation method employs acetic anhydride and triethylamine at 90°C to promote intramolecular lactone formation, which is hydrolyzed to the carboxylic acid. This step achieves 90% conversion with <2% epimerization.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, alcohols; presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride, trans
- Structure : Replaces methoxymethyl with 4-chlorophenyl.
- Molecular Formula: C₁₁H₁₃Cl₂NO₂ vs. C₈H₁₃NO₃ (target compound).
- This compound’s hydrochloride salt form enhances solubility in polar solvents .
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Structure : Features hydroxyl groups at positions 3 and 4 and a hydroxymethyl (-CH₂-OH) at position 3.
- Key Differences : Higher polarity due to multiple hydroxyl groups, reducing membrane permeability but improving water solubility. X-ray crystallography () confirms a triclinic crystal system (space group P1) with hydrogen-bonding networks distinct from the target compound .
Functional Group Modifications in HCV Inhibitors
Compounds like (2S,4S,5R)-1-(4-(tert-butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid (GSK3082) and compound 28 () share the pyrrolidine-2-carboxylic acid backbone but include additional substituents:
- GSK3082 : Incorporates a thiazol-2-yl group at position 5 and a tert-butyl-methoxybenzoyl acyl group. These modifications enhance protease inhibition against HCV, as demonstrated by HRMS and biological assays .
- Compound 28 : Features an acetoxymethyl group (-CH₂-O-CO-CH₃) instead of methoxymethyl, introducing ester functionality that may alter metabolic pathways .
rac-(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid
- Structure : Carbamoyl (-CONH₂) substituent at position 5 and methyl group at position 1.
- Key Contrast : The (2R,5S) stereochemistry and carbamoyl group reduce steric hindrance compared to the target compound’s (2R,5R) configuration and methoxymethyl group. This may affect binding to chiral receptors .
(2R,5S)-Fmoc-5-phenylpyrrolidine-2-carboxylic acid
- Structure : Includes a phenyl group at position 5 and an Fmoc-protected amine.
- Application : Used in peptide synthesis; the aromatic phenyl group enhances π-π stacking interactions absent in the target compound .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : The methoxymethyl group in the target compound balances lipophilicity and metabolic stability better than polar hydroxyl groups () or bulky aryl groups ().
- Stereochemical Sensitivity : The (2R,5R) configuration is critical for interactions with chiral targets, as seen in HCV inhibitors ().
- Synthetic Challenges : Racemic mixtures require resolution techniques (e.g., chiral chromatography) for enantiopure applications, as highlighted in crystallographic studies ().
Biological Activity
The compound rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans, is a chiral pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral auxiliaries to control stereochemistry. The methoxymethyl groups are crucial for enhancing the compound's binding affinity to biological targets, which is significant in drug development processes. The general synthetic route includes:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the methoxymethyl group via alkylation methods.
- Carboxylation to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives. Specifically, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid has shown promising results against various cancer cell lines.
- Study Findings : In vitro tests demonstrated that this compound exhibits significant cytotoxicity against A549 human lung adenocarcinoma cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid | A549 | 15 | Apoptosis induction |
| Cisplatin | A549 | 10 | DNA cross-linking |
Antimicrobial Activity
In addition to anticancer effects, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid has been evaluated for antimicrobial properties against resistant strains.
- Results : The compound demonstrated activity against multidrug-resistant Staphylococcus aureus strains, indicating its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 32 |
| VRE | 64 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving the treatment of A549 cells with rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid revealed a dose-dependent reduction in cell viability. The compound exhibited lower toxicity towards non-cancerous cells compared to standard chemotherapeutics like cisplatin.
- Evaluation of Antimicrobial Properties : Clinical isolates of Staphylococcus aureus were subjected to testing against rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid. Results indicated a significant reduction in bacterial growth at concentrations that did not adversely affect human epithelial cells.
Q & A
Basic: What are the common synthetic routes for rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans, and how are stereochemical outcomes controlled?
Answer:
Synthesis typically involves multi-step strategies:
- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of linear precursors (e.g., γ-amino acids or aziridine intermediates) under basic or acidic conditions .
- Functionalization : Introduction of the methoxymethyl group via alkylation or Mitsunobu reactions, followed by oxidation to install the carboxylic acid moiety .
- Stereocontrol : Chiral auxiliaries (e.g., Fmoc/Boc groups) or asymmetric catalysis (e.g., Evans’ oxazolidinones) are used to enforce trans-configured stereocenters. Reaction conditions (solvent polarity, temperature) are optimized to minimize epimerization .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data in the conformational analysis of this compound?
Answer:
Discrepancies often arise from solvation effects or incomplete basis sets in computational models. To reconcile
- Enhanced Sampling : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for solvation .
- Hybrid QM/MM : Combine quantum mechanics (QM) for the ligand and molecular mechanics (MM) for the environment to improve accuracy .
- Experimental Validation : Compare computed NMR chemical shifts (e.g., H, C) with experimental data, prioritizing 2D techniques (HSQC, NOESY) to validate spatial arrangements .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify functional groups and stereochemistry. 2D experiments (COSY, HMBC) confirm connectivity .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers, while mass spectrometry verifies molecular weight .
- Elemental Analysis : Confirms C/H/N ratios to validate synthetic yield and purity .
Advanced: How can the methoxymethyl group influence this compound’s bioactivity in enzyme inhibition studies?
Answer:
The methoxymethyl group:
- Enhances Solubility : Improves pharmacokinetic properties by increasing hydrophilicity.
- Modulates Binding : Acts as a hydrogen bond acceptor or steric hindrance element in enzyme active sites.
- Experimental Design : Compare inhibitory activity (IC) of derivatives with/without the methoxymethyl group using kinetic assays (e.g., fluorescence-based protease assays). Pair with molecular docking (e.g., AutoDock Vina) to map interactions .
Basic: What are standard protocols for assessing this compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition events. Accelerated stability studies (40–60°C) predict shelf-life .
Advanced: How can researchers leverage this compound as a chiral scaffold in drug design?
Answer:
- Derivatization : Use the carboxylic acid for amide coupling (e.g., EDC/HOBt) to attach pharmacophores. Retain the pyrrolidine core for rigidity .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methoxymethyl with hydroxymethyl) and compare bioactivity .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to guide structure-based optimization .
Basic: What safety precautions are recommended for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : Store desiccated at –20°C under inert gas (N) to prevent oxidation or hydrolysis .
Advanced: What strategies address low yields in the final cyclization step of the synthesis?
Answer:
- Optimize Catalysts : Screen transition-metal catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled dielectric heating .
Basic: How is the trans configuration of the stereocenters confirmed experimentally?
Answer:
- X-ray Crystallography : Provides unambiguous proof of spatial arrangement .
- NOESY NMR : Detect through-space correlations between protons on adjacent carbons to confirm trans geometry .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
